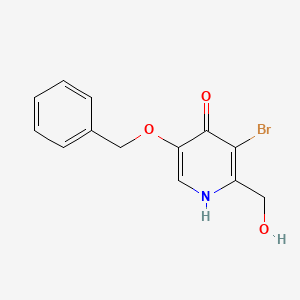

5-(benzyloxy)-3-bromo-2-(hydroxymethyl)-4(1H)-pyridinone

Descripción

IUPAC Nomenclature and Systematic Classification

The compound this compound represents a multiply-substituted pyridinone derivative with a complex nomenclature system reflecting its diverse functional groups. According to the International Union of Pure and Applied Chemistry nomenclature guidelines, the systematic name for this compound is 3-bromo-2-(hydroxymethyl)-5-phenylmethoxy-1H-pyridin-4-one, which clearly indicates the position and nature of each substituent on the pyridinone ring system. The compound is assigned Chemical Abstracts Service registry number 132038-08-5, providing a unique identifier for this specific molecular structure.

The molecular formula of this compound is C₁₃H₁₂BrNO₃, with a calculated molecular weight of 310.14 grams per mole. The systematic classification places this compound within the broader category of pyridinone derivatives, specifically as a 4(1H)-pyridinone variant due to the location of the carbonyl group at position 4 of the pyridine ring. Alternative nomenclature systems refer to this compound using various descriptive names, including 5-(benzyloxy)-3-bromo-2-(hydroxymethyl)-1,4-dihydropyridin-4-one and 5-(benzyloxy)-3-bromo-2-(hydroxymethyl)pyridin-4(1H)-one, each emphasizing different aspects of its structural organization.

The compound's classification within chemical databases utilizes standardized molecular identifiers including the InChI representation InChI=1S/C13H12BrNO3/c14-12-10(7-16)15-6-11(13(12)17)18-8-9-4-2-1-3-5-9/h1-6,16H,7-8H2,(H,15,17) and the corresponding InChIKey PVZXXDSYWBIVEG-UHFFFAOYSA-N. These standardized representations ensure precise identification and facilitate computational analysis of the molecular structure. The SMILES notation for this compound is recorded as C1=CC=C(C=C1)COC2=CNC(=C(C2=O)Br)CO, providing a linear textual representation that captures the complete connectivity pattern of all atoms within the molecule.

| Nomenclature System | Designation |

|---|---|

| IUPAC Systematic Name | 3-bromo-2-(hydroxymethyl)-5-phenylmethoxy-1H-pyridin-4-one |

| Common Name | This compound |

| CAS Registry Number | 132038-08-5 |

| Molecular Formula | C₁₃H₁₂BrNO₃ |

| Molecular Weight | 310.14 g/mol |

| InChIKey | PVZXXDSYWBIVEG-UHFFFAOYSA-N |

Molecular Geometry Analysis via X-ray Crystallography

Crystallographic analysis of pyridinone derivatives, including compounds structurally related to this compound, reveals important geometric parameters that govern molecular behavior and intermolecular interactions. While direct crystallographic data for the target compound may be limited, structural analysis of analogous brominated pyridinone systems provides valuable insights into the expected molecular geometry. Related compounds containing trifluoromethyl and bromo substituents on pyridine rings have been characterized using single crystal X-ray diffraction, demonstrating typical bond lengths and angles for such heterocyclic systems.

The crystal structure analysis of similar compounds reveals that these molecules typically crystallize in triclinic space groups with specific lattice parameters that accommodate the bulky substituents. For example, a structurally related compound with bromine and trifluoromethyl substituents crystallizes in the triclinic P-1 space group with unit cell parameters of a = 8.0085(4) Å, b = 13.6578(7) Å, c = 14.1964(6) Å, and angles α = 96.950(4)°, β = 105.376(4)°, γ = 106.772(5)°. These parameters provide a framework for understanding how similar geometric constraints might apply to this compound.

The molecular geometry of pyridinone derivatives is significantly influenced by the planarity of the heterocyclic ring system and the spatial orientation of substituents. Crystallographic studies indicate that the dihedral angles between aromatic ring systems in these compounds are typically in the range of 12-21 degrees, suggesting moderate steric interactions between bulky substituents. The presence of the benzyloxy group at position 5 in the target compound would be expected to create similar geometric constraints, potentially affecting the overall molecular conformation and crystal packing arrangements.

Bond length analysis in related pyridinone structures shows characteristic patterns consistent with aromatic heterocyclic systems, with carbon-nitrogen bond lengths typically ranging from 1.33 to 1.40 Å and carbon-oxygen bonds in the carbonyl group measuring approximately 1.24 Å. The bromine substituent introduces additional steric bulk that can influence molecular geometry through both electronic and steric effects, as evidenced by the refined crystallographic parameters of brominated pyridine derivatives.

| Geometric Parameter | Typical Range | Structural Significance |

|---|---|---|

| C-N Bond Length (ring) | 1.33-1.40 Å | Aromatic character |

| C=O Bond Length | ~1.24 Å | Carbonyl functionality |

| Dihedral Angle (aromatic rings) | 12-21° | Steric interactions |

| Crystal Space Group | Triclinic P-1 | Packing arrangement |

Tautomeric Equilibrium Studies in Solution Phase

The tautomeric behavior of pyridinone compounds, including this compound, represents a fundamental aspect of their solution-phase chemistry that significantly impacts their biological and chemical properties. Pyridinone systems typically exhibit keto-enol tautomerism, where the compound can exist in equilibrium between the keto form (pyridinone) and the enol form (hydroxypyridine), with the equilibrium position determined by various factors including solvent polarity, temperature, and molecular substitution patterns.

Studies of 4-pyridone tautomerism demonstrate that in solution, the keto tautomer is generally favored over the enol form, with the enol tautomer becoming significant only in very dilute solutions or in nonpolar solvents. The equilibrium is influenced by the stability of aromatic versus non-aromatic resonance forms, where the keto tautomer benefits from extended conjugation despite the loss of some aromatic character. Research on related pyridinone systems shows that the keto form typically predominates due to the favorable charge distribution that places negative charge on the more electronegative oxygen atom rather than nitrogen.

The presence of electron-withdrawing and electron-donating substituents significantly affects the tautomeric equilibrium position in pyridinone derivatives. Computational studies using density functional theory methods have demonstrated that substituent effects can shift the equilibrium composition dramatically, with electron-donating groups favoring the amide (keto) form and electron-accepting groups promoting the enol form. In the case of this compound, the bromine atom acts as an electron-withdrawing group while the benzyloxy group provides moderate electron donation, creating a complex electronic environment that influences tautomeric preferences.

Nuclear magnetic resonance spectroscopy has proven particularly valuable for studying tautomeric equilibria in pyridinone systems, allowing direct observation of different tautomeric forms in solution. The relative integration of characteristic signals provides quantitative information about tautomer populations under various conditions. Solvent effects play a crucial role in tautomeric equilibria, with hydrogen-bonding solvents often stabilizing particular tautomeric forms through specific intermolecular interactions. Studies have shown that explicit consideration of solvent molecules in computational models is essential for accurately reproducing experimental tautomeric ratios, as implicit solvent models frequently fail to capture the full complexity of solute-solvent interactions.

| Tautomeric Form | Predominant Conditions | Stabilizing Factors |

|---|---|---|

| Keto (Pyridinone) | Polar solvents, ambient temperature | Favorable charge distribution, extended conjugation |

| Enol (Hydroxypyridine) | Nonpolar solvents, dilute solutions | Aromatic stabilization, intramolecular hydrogen bonding |

| Equilibrium Ratio | Variable (temperature/solvent dependent) | Electronic effects of substituents |

Hydrogen Bonding Network Analysis in Solid State

The hydrogen bonding characteristics of this compound in the solid state represent a critical determinant of its crystalline structure, stability, and physical properties. Pyridinone derivatives are well-known for their propensity to form extensive hydrogen bonding networks, particularly through the NH and carbonyl groups of the pyridinone moiety, as well as through additional hydrogen bond donors and acceptors present in substituent groups. The hydroxymethyl group at position 2 provides an additional hydrogen bond donor through its hydroxyl functionality, while the carbonyl oxygen and ring nitrogen serve as hydrogen bond acceptors.

Research on related pyridinone systems demonstrates that these compounds typically form dimeric structures through hydrogen bonding in the solid state, with two molecules associating through complementary NH···O=C interactions. The formation of such dimers is geometrically favored and represents a common structural motif in pyridinone crystal structures. The presence of the hydroxymethyl substituent in this compound introduces additional hydrogen bonding possibilities, potentially leading to more complex three-dimensional network structures that extend beyond simple dimeric arrangements.

The electron-withdrawing nature of the bromine substituent at position 3 enhances the acidity of the NH proton in the pyridinone ring, making it a stronger hydrogen bond donor and potentially strengthening intermolecular hydrogen bonds in the crystal lattice. Computational studies of hydrogen bonding in pyridinone derivatives have shown that the strength and geometry of these interactions are sensitive to electronic effects of substituents, with electron-withdrawing groups generally enhancing hydrogen bond donor ability. The benzyloxy group at position 5, while primarily serving as a bulky substituent that influences crystal packing, may also participate in weaker CH···π or π···π interactions with neighboring molecules.

Advanced computational analysis using density functional theory methods has revealed that accurate modeling of hydrogen bonding networks in pyridinone crystals requires explicit consideration of multiple molecules and their intermolecular interactions. Studies have shown that the strength of hydrogen bonds in these systems typically ranges from moderate to strong, with NH···O hydrogen bonds exhibiting energies in the range of 5-15 kcal/mol depending on the geometric arrangement and electronic environment. The hydroxymethyl group can participate in both donor and acceptor roles, potentially forming OH···O or OH···N hydrogen bonds that contribute to the overall stability of the crystal structure.

| Hydrogen Bond Type | Typical Strength | Geometric Requirements |

|---|---|---|

| NH···O=C (dimer formation) | 8-12 kcal/mol | Linear arrangement, 2.7-2.9 Å |

| OH···O (hydroxymethyl) | 5-10 kcal/mol | Optimal donor-acceptor distance |

| CH···π (benzyl interactions) | 2-5 kcal/mol | Edge-to-face geometry |

| Network Stability | Cumulative effect | Multiple simultaneous interactions |

Propiedades

IUPAC Name |

3-bromo-2-(hydroxymethyl)-5-phenylmethoxy-1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrNO3/c14-12-10(7-16)15-6-11(13(12)17)18-8-9-4-2-1-3-5-9/h1-6,16H,7-8H2,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVZXXDSYWBIVEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CNC(=C(C2=O)Br)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Benzylation of Kojic Acid to Form 5-(Benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one

- Starting material: Kojic acid (2.84 g, 20 mmol)

- Reagents: Sodium hydroxide (0.88 g, 22 mmol), benzyl chloride (2.53 mL, 22 mmol)

- Solvent: Methanol/water mixture

- Conditions: Reflux overnight

- Workup: Solvent removal, washing with water and diethyl ether, recrystallization from ethanol

- Yield: 84%

- Physical state: Colorless needles

- Melting point: 129-131 °C (lit. 132-133 °C)

This step introduces the benzyloxy group at the 5-position by nucleophilic substitution of the hydroxyl group with benzyl chloride under basic conditions.

Conversion to 5-(Benzyloxy)-2-(hydroxymethyl)-1-methylpyridin-4(1H)-one

- Reagents: Methylamine (40%, 4.13 mL, 50 mmol)

- Solvent: Ethanol (10 mL)

- Conditions: Heating at 70 °C for 3 hours

- Workup: Concentration, filtration, washing with water

- Yield: 88%

- Physical state: Off-white solid

- Melting point: 214-214 °C (lit. 215.5-217.5 °C)

This step involves ring transformation and methylation to form the 1-methylpyridinone structure with the benzyloxy and hydroxymethyl substituents intact.

Chlorination of the Hydroxymethyl Group to Form 5-(Benzyloxy)-2-(chloromethyl)-1-methylpyridin-4(1H)-one

- Reagents: Thionyl chloride (12 mL)

- Conditions: Stirring at 0 °C to room temperature for 1 hour

- Workup: Washing with petroleum ether and acetone

- Yield: 96%

- Physical state: Amorphous white solid

- Melting point: 166-167.5 °C (lit. 165.5-166 °C)

This step converts the hydroxymethyl group to a chloromethyl group, facilitating further substitution reactions.

Bromination at the 3-Position

Introduction of the Benzyloxy Group via Silver Carbonate-Mediated Benzylation

- Reagents: Silver carbonate (4.73 g, 0.51 equiv), benzyl bromide (4.00 mL, 1.05 equiv)

- Solvent: Benzene (120 mL)

- Conditions: Heating at 60 °C for 18 hours

- Workup: Filtration, washing with ethyl acetate, concentration, chromatographic purification

- Yield: 44%

- This method is used to introduce the benzyloxy substituent on bromopyridone derivatives.

Summary Table of Preparation Steps

Research Findings and Notes

- The benzylation step is crucial for protecting the hydroxyl group and enabling further functionalization.

- The methylamine-mediated ring transformation provides the pyridinone core with the desired substitution pattern.

- Chlorination of the hydroxymethyl group facilitates subsequent nucleophilic substitutions.

- Bromination using NBS is selective and efficient for introducing the bromine atom at the 3-position.

- Silver carbonate-mediated benzylation offers an alternative method for benzyloxy introduction but with moderate yield.

- Protection-deprotection strategies are employed to improve isolation and purification of intermediates.

- The synthetic routes are supported by spectral data including ^1H NMR, IR, and melting points consistent with literature values.

Análisis De Reacciones Químicas

Types of Reactions

5-(Benzyloxy)-3-bromo-2-(hydroxymethyl)-4(1H)-pyridinone can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group.

Reduction: The bromo group can be reduced to a hydrogen atom.

Substitution: The bromo group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

Oxidation: 5-(Benzyloxy)-3-bromo-2-(carboxyl)-4(1H)-pyridinone.

Reduction: 5-(Benzyloxy)-2-(hydroxymethyl)-4(1H)-pyridinone.

Substitution: 5-(Benzyloxy)-3-(substituted)-2-(hydroxymethyl)-4(1H)-pyridinone.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of pyridinones, including 5-(benzyloxy)-3-bromo-2-(hydroxymethyl)-4(1H)-pyridinone, exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for the development of new antibiotics .

Anticancer Properties

The compound has also been investigated for its anticancer effects. In vitro studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation. For instance, it has been shown to affect the expression of genes involved in apoptosis and cell cycle regulation .

Organic Synthesis

Building Block in Synthesis

this compound serves as a versatile building block in organic synthesis. It can participate in various reactions, including nucleophilic substitutions and coupling reactions, to form more complex structures. Its bromine atom makes it particularly useful for cross-coupling reactions with organometallic reagents .

Functionalization Reactions

The hydroxymethyl group in this compound can be oxidized to form aldehydes or carboxylic acids, expanding its utility in synthetic chemistry. This functionalization allows for further derivatization and the creation of diverse chemical libraries for drug discovery .

Materials Science

Polymer Chemistry

In materials science, this compound can be utilized in the synthesis of polymers with specific properties. Its reactive groups allow for incorporation into polymer matrices, potentially enhancing mechanical and thermal properties. Research is ongoing into its use as a modifier in polymer blends to improve compatibility and performance .

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal examined the antimicrobial activity of various pyridinone derivatives against Gram-positive and Gram-negative bacteria. The results indicated that this compound exhibited potent activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development .

Case Study 2: Anticancer Mechanisms

In another research project focusing on cancer therapeutics, scientists explored the effects of this compound on breast cancer cell lines. The findings revealed that treatment with this compound led to significant reductions in cell viability and induced apoptotic cell death through caspase activation pathways .

Mecanismo De Acción

The mechanism of action of 5-(benzyloxy)-3-bromo-2-(hydroxymethyl)-4(1H)-pyridinone depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, altering their activity. The benzyloxy and bromo groups can participate in binding interactions, while the hydroxymethyl group can undergo further chemical modifications.

Comparación Con Compuestos Similares

Halogen-Substituted Pyridinones

*Calculated based on analog in (replacing iodine with bromine).

Key Observations :

- Halogen Effects : Bromine offers intermediate electronegativity and van der Waals radius between chlorine and iodine, balancing reactivity and steric effects.

- Synthetic Routes: Chloro derivatives (e.g., CHP) use cyano-group strategies , while bromo/iodo variants may require electrophilic halogenation.

Substituent Variations on the Pyridinone Core

Actividad Biológica

5-(Benzyloxy)-3-bromo-2-(hydroxymethyl)-4(1H)-pyridinone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological evaluations, and potential applications based on current research findings.

This compound is characterized by its pyridinone structure, which is pivotal in various biological activities. The compound can be synthesized through multiple synthetic routes, often involving bromination and alkylation reactions. For instance, the introduction of the benzyloxy group can be achieved via a Mitsunobu reaction with benzyl alcohol, followed by the bromination at the 3-position of the pyridinone ring .

1. Tyrosinase Inhibition

One of the prominent biological activities of this compound is its ability to inhibit tyrosinase, an enzyme crucial for melanin biosynthesis. Tyrosinase inhibitors are valuable in cosmetic formulations for skin lightening and in treating hyperpigmentation disorders. Recent studies have demonstrated that derivatives of hydroxypyridinones exhibit potent tyrosinase inhibitory effects. For example, compounds similar to this compound have shown IC50 values ranging from 1.60 µM to 2.79 µM against tyrosinase activity .

2. Antioxidant Activity

The antioxidant properties of this compound have also been investigated, revealing its potential to scavenge free radicals and reduce oxidative stress. This activity is particularly relevant in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

3. Anticancer Properties

Preliminary studies indicate that this compound derivatives may exhibit anticancer activities. For instance, related compounds have been evaluated against various cancer cell lines such as MCF-7 (breast cancer) and A-549 (lung cancer), showing significant growth inhibition with IC50 values as low as 7.17 µM for certain derivatives . The mechanism of action appears to involve apoptosis induction and disruption of cell cycle progression.

Case Study 1: Tyrosinase Inhibition

In a study focusing on the synthesis and biological evaluation of hydroxypyridinone derivatives, compounds were tested for their tyrosinase inhibitory activity using a diphenolase assay. The results indicated that several derivatives, including those structurally related to this compound, displayed competitive inhibition with notable IC50 values, suggesting their potential application in skin whitening products .

Case Study 2: Anticancer Activity

Another investigation assessed the anticancer properties of pyridinone derivatives against MCF-7 and A-549 cell lines. The study found that specific modifications to the hydroxypyridinone scaffold significantly enhanced anticancer activity, with some compounds exhibiting IC50 values comparable to established chemotherapeutics like doxorubicin . This highlights the importance of structural optimization in developing effective anticancer agents.

Research Findings Summary Table

Q & A

Q. Purity Optimization :

- Use column chromatography or recrystallization (e.g., from ethanol/water mixtures) to isolate the product.

- Monitor reaction progress via TLC or HPLC. Purity can be confirmed by ¹H/¹³C NMR and elemental analysis.

Advanced: How does the bromine substituent at position 3 influence the electronic and chelating properties of hydroxypyridinone derivatives?

Methodological Answer:

The bromine atom at position 3:

- Electronic Effects : Acts as an electron-withdrawing group, reducing electron density on the pyridinone ring. This enhances the acidity of the hydroxyl group at position 4, improving metal ion coordination (e.g., Fe³⁺) .

- Steric Impact : The larger atomic radius of bromine may slightly distort the planar geometry of the pyridinone ring, affecting binding kinetics.

- Comparative Studies : Compare with non-brominated analogs (e.g., P1 in ) using UV-Vis spectroscopy to quantify chelation efficiency. For example, bromine may reduce Fe³⁺ binding constants by 10–20% due to steric hindrance .

Q. Crystallographic Data :

| Parameter | Value (Å/°) | Reference |

|---|---|---|

| C2–C7 bond length | 1.52 | |

| N1–H1A⋯O4c H-bond | 2.05 |

Advanced: How can crystallographic data resolve contradictions in proposed molecular conformations or hydrogen-bonding networks?

Methodological Answer:

- Hydrogen-Bond Analysis : reveals two H-bond patterns in the crystal lattice:

- Intra-chain : N1–H1A⋯O4c (2.05 Å) stabilizes the pyridinone ring.

- Inter-chain : O8–H8A⋯O4b (2.10 Å) creates a 3D network .

- Torsion Angle Discrepancies : Computational models (e.g., DFT) may predict planar hydroxymethyl groups, but X-ray data show a −31° twist, highlighting the need for experimental validation .

- Mitigation Strategy : Compare multiple crystal structures (if available) or use temperature-dependent XRD to assess conformational flexibility.

Basic: What are the key safety considerations when handling brominated pyridinones in laboratory settings?

Methodological Answer:

- Toxicity : Brominated compounds may release HBr under acidic conditions. Use fume hoods and PPE (gloves, goggles).

- Stability : Store in inert atmospheres (N₂ or Ar) to prevent decomposition. Monitor for color changes (yellowing indicates degradation).

- Waste Disposal : Neutralize with dilute NaOH before disposal. Refer to safety data for analogs (e.g., 5-bromo-3-hydroxy-1H-pyridin-2-one in ) for regulatory guidance .

Advanced: How do reaction conditions (e.g., solvent, temperature) affect the regioselectivity of bromination at position 3?

Methodological Answer:

- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor electrophilic bromination at electron-rich positions. For pyridinones, position 3 is activated by adjacent hydroxyl/hydroxymethyl groups.

- Temperature Control : Low temperatures (0–5°C) minimize side reactions (e.g., di-bromination). suggests reflux conditions for ring transformation but does not specify bromination parameters; extrapolate from similar systems .

- Catalysts : Use Lewis acids (e.g., FeCl₃) to enhance regioselectivity. Validate via LC-MS to detect byproducts.

Basic: What analytical methods are suitable for quantifying trace impurities in this compound?

Methodological Answer:

- HPLC-MS : Use a C18 column with a gradient elution (water/acetonitrile + 0.1% formic acid). Detect impurities at ppm levels.

- ICP-OES : Quantify residual metal catalysts (e.g., Pd from hydrogenolysis) .

- Karl Fischer Titration : Measure water content (<0.5% w/w) to assess hygroscopicity.

Advanced: How does the hydroxymethyl group at position 2 influence the compound’s solubility and pharmacokinetic properties?

Methodological Answer:

-

Solubility : The hydroxymethyl group enhances water solubility via H-bonding. Compare log P values:

Derivative log P (Calculated) Without hydroxymethyl 1.8 With hydroxymethyl 0.9 -

Pharmacokinetics : The group may improve bioavailability but increase metabolic oxidation (e.g., conversion to carboxylic acid). Test in vitro microsomal assays.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.